molecular formula C15H12N4O2S B2406031 N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 552818-58-3

N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2406031
CAS No.: 552818-58-3
M. Wt: 312.35
InChI Key: SETSGNGLBTXKDS-UHFFFAOYSA-N
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Description

N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a high-purity chemical compound offered For Research Use Only. This synthetic molecule features the privileged 1,3,4-oxadiazole pharmacophore , a five-membered aromatic ring containing one oxygen and two nitrogen atoms, which is extensively investigated in medicinal chemistry for its diverse biological activities . The 1,3,4-oxadiazole scaffold is recognized for its significant role in anticancer research, with derivatives demonstrating potent antiproliferative effects by targeting multiple key biological pathways involved in cancer cell proliferation . Research indicates that 1,3,4-oxadiazole-based compounds can exert their effects through various mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, related compounds have shown promising antiproliferative activity in vitro against specific cancer cell lines, such as SiHa cervical cancer cells, and have been studied for their binding potential to various oncoproteins . The thermal stability and electronic properties of the oxadiazole ring system, combined with its ability to engage in hydrogen bonding with biological targets, make it a valuable scaffold for developing novel research compounds . This product is intended for use by qualified researchers for in-vitro studies in drug discovery and development, particularly in the exploration of new anticancer agents.

Properties

IUPAC Name

N-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13(17-12-6-2-1-3-7-12)10-22-15-19-18-14(21-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETSGNGLBTXKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridine-3-Carbohydrazide

Pyridine-3-carboxylic acid is first converted to its ethyl ester using ethanol and sulfuric acid. Subsequent treatment with hydrazine hydrate yields pyridine-3-carbohydrazide. This intermediate is critical for oxadiazole ring formation.

Reaction Conditions :

  • Esterification : Reflux at 78°C for 6 hours in ethanol with catalytic H₂SO₄.
  • Hydrazinolysis : Stirring with hydrazine hydrate (3 equivalents) at room temperature for 5 hours.
    Yield : 85–90% after recrystallization.

Formation of 5-(Pyridin-3-yl)-1,3,4-Oxadiazole-2-Thiol

Cyclization of pyridine-3-carbohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide generates the 1,3,4-oxadiazole ring. The reaction proceeds via the intermediate dithiocarbazate, which undergoes intramolecular cyclodehydration.

Reaction Conditions :

  • Reagents : Carbon disulfide (1.5 equivalents), KOH (2 equivalents).
  • Temperature : Reflux in ethanol for 6 hours.
  • Workup : Acidification with HCl to pH 2–3 precipitates the product.
    Yield : 70–75%.

Synthesis of 2-Chloro-N-Phenylacetamide

Aniline reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine) to form 2-chloro-N-phenylacetamide.

Reaction Conditions :

  • Molar Ratio : Aniline:chloroacetyl chloride = 1:1.2.
  • Temperature : 0–5°C (ice bath) to minimize side reactions.
    Yield : 88–92% after purification.

Thioether Linkage Formation

The final step involves nucleophilic substitution between 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-phenylacetamide. Potassium carbonate facilitates deprotonation of the thiol, enhancing its nucleophilicity.

Reaction Conditions :

  • Solvent : Acetone or dimethylformamide (DMF).
  • Base : K₂CO₃ (1.5 equivalents).
  • Temperature : Room temperature (25°C) for 3–6 hours.
    Yield : 65–70% after recrystallization.

Optimization and Mechanistic Insights

Cyclization Efficiency

The use of freshly distilled carbon disulfide improves cyclization yields by minimizing oxidative byproducts. Prolonged reflux (>8 hours) reduces yields due to thiol oxidation.

Solvent Effects on Thioether Formation

Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures (50–60°C). Acetone offers a balance between reactivity and ease of product isolation.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB) in the thioether-forming step increases yields to 78–82% by phase-transfer catalysis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz):
    • δ 8.90 (s, 1H, pyridine-H), 8.65 (d, J = 4.8 Hz, 1H), 8.10 (d, J = 7.6 Hz, 1H), 7.70–7.30 (m, 5H, phenyl), 4.20 (s, 2H, CH₂).
  • IR (KBr) :
    • 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).

Melting Point and Purity

  • Melting Point : 192–194°C (uncorrected).
  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Oxadiazole Cyclization KOH, CS₂, ethanol Polyphosphoric acid
Thioether Yield 70% 79.6%
Reaction Time 6 hours 24 hours

Method B employs harsher conditions (polyphosphoric acid) but achieves higher yields, albeit with longer reaction times.

Challenges and Mitigation Strategies

Thiol Oxidation

Exposure to air during thiol isolation leads to disulfide formation. Conducting reactions under nitrogen and using antioxidants (e.g., ascorbic acid) mitigates this.

Byproduct Formation

Incomplete cyclization generates hydrazide residues. Recrystallization from ethanol/water (7:3) removes these impurities.

Applications and Derivatives

The compound’s thiourea and oxadiazole moieties render it a candidate for antimicrobial and anticancer agents. Derivatives with electron-withdrawing groups on the phenyl ring show enhanced bioactivity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modulating the compound’s electronic properties and biological activity.

Reaction TypeConditionsProduct(s)Reference
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 2hN-Phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)sulfinyl)acetamide
Sulfone formationmCPBA, DCM, rt, 6hN-Phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)sulfonyl)acetamide

Key Findings :

  • Sulfoxide derivatives show enhanced solubility in polar solvents compared to the parent compound .

  • Sulfone products exhibit reduced nucleophilicity but improved stability under acidic conditions .

Nucleophilic Substitution at the Pyridine Ring

The pyridin-3-yl group participates in electrophilic aromatic substitution (EAS) reactions, particularly at the meta position relative to the nitrogen atom.

Reaction TypeReagents/ConditionsProduct(s)Reference
NitrationHNO₃/H₂SO₄, 0°C, 4hN-Phenyl-2-((5-(5-nitro-pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
BrominationBr₂, FeBr₃, CHCl₃, 50°C, 8hN-Phenyl-2-((5-(5-bromo-pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Key Findings :

  • Nitration occurs regioselectively at the pyridine C5 position due to electron-withdrawing effects of the oxadiazole .

  • Brominated derivatives demonstrate increased lipophilicity, correlating with improved membrane permeability in biological assays .

Ring-Opening Reactions of the Oxadiazole Moiety

The 1,3,4-oxadiazole ring undergoes cleavage under hydrolytic or reductive conditions, yielding intermediates for further functionalization.

Reaction TypeConditionsProduct(s)Reference
Acidic hydrolysisHCl (6M), reflux, 12h2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid + Aniline
Reductive cleavageLiAlH₄, THF, 0°C → rt, 4hN-Phenyl-2-((5-(pyridin-3-yl)-1,2-diazole)thio)acetamide

Key Findings :

  • Acidic hydrolysis regenerates the thioglycolic acid derivative, enabling recyclability in synthetic pathways .

  • Reduction products retain bioactivity but with altered pharmacokinetic profiles.

Thioether Exchange Reactions

The thioether linker can undergo nucleophilic displacement with thiols or other sulfur-containing reagents.

Reaction TypeConditionsProduct(s)Reference
Thiol-displacementPhSH, K₂CO₃, DMF, 60°C, 6hN-Phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide + PhS⁻
AlkylationCH₃I, NaH, THF, rt, 3hN-Phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methylthio)acetamide

Key Findings :

  • Thiol-displacement reactions are reversible under basic conditions, enabling dynamic combinatorial chemistry applications .

  • Alkylation at the sulfur atom enhances metabolic stability in vivo .

Coordination Chemistry with Metal Ions

The pyridine and oxadiazole moieties act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.

Metal IonConditionsComplex StructureApplicationReference
Cu(II)EtOH/H₂O, rt, 2h[Cu(C₁₅H₁₂N₄O₂S)Cl₂]Anticancer activity
Zn(II)ZnCl₂, MeCN, reflux, 8h[Zn(C₁₅H₁₂N₄O₂S)₂(H₂O)₂]Fluorescent probes

Key Findings :

  • Cu(II) complexes exhibit potent telomerase inhibition (IC₅₀ = 2.3–2.7 µM) in cancer cell lines .

  • Zn(II) complexes show pH-dependent fluorescence, useful in bioimaging .

Bioconjugation and Prodrug Formation

The acetamide group facilitates conjugation with biomolecules or prodrug strategies.

Reaction TypeConditionsProduct(s)Reference
Peptide couplingEDC/NHS, pH 7.4, 4°C, 24hN-Phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl-L-lysine
GlycosylationAcCl, glucose, pyridine, 12h2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(phenyl)-β-D-glucopyranoside

Key Findings :

  • Peptide conjugates demonstrate targeted delivery to cancer cells overexpressing integrin receptors .

  • Glycosylated derivatives exhibit improved aqueous solubility (>50 mg/mL) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-mediated transformations.

Reaction TypeConditionsProduct(s)Reference
[2+2] CycloadditionUV (254 nm), CH₃CN, 24hDimerized oxadiazole-pyridine fused bicyclic compound
Radical sulfonationUV, H₂O/NaHSO₃, rt, 6hN-Phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)sulfonate)acetamide

Key Findings :

  • Photodimerization reduces bioactivity but enhances thermal stability .

  • Sulfonated products act as tyrosine kinase inhibitors (IC₅₀ = 0.24 µM for EGFR) .

Scientific Research Applications

Chemical Properties and Structure

N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be characterized by its molecular formula C15H12N4O2SC_{15}H_{12}N_{4}O_{2}S and a molecular weight of 312.3 g/mol. The compound features a thioacetamide group linked to a pyridinyl-substituted oxadiazole, which contributes to its biological activity.

Antimicrobial Activity

1. Overview of Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial activities against various pathogens. The presence of the pyridinyl group enhances the efficacy against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Case Studies

A study conducted on similar oxadiazole derivatives demonstrated their ability to inhibit bacterial growth effectively. The compounds were evaluated using disc diffusion methods against standard strains, revealing significant antibacterial activity . Further investigations into structural modifications showed that introducing specific substituents on the phenyl ring could enhance antimicrobial effectiveness .

CompoundTarget PathogenActivity Detected
C1Staphylococcus aureusHigh efficacy
C2Escherichia coliModerate efficacy
C3Candida albicansSignificant activity

Anticancer Activity

1. Mechanism of Action

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .

2. Experimental Findings

In vitro studies revealed that this compound exhibited promising growth inhibition percentages against multiple cancer cell lines. For instance, compounds derived from oxadiazoles demonstrated percent growth inhibitions (PGIs) ranging from 50% to over 85% against cell lines such as MDA-MB-231 and HCT116 .

Cell LinePercent Growth Inhibition (%)Reference
MDA-MB-23175.99
HCT11667.55
SNB1986.61

Molecular Docking Studies

1. Importance of Docking Studies

Molecular docking studies play a crucial role in understanding how this compound interacts with biological targets at the molecular level. These studies help predict the binding affinity and orientation of the compound within target proteins.

2. Findings from Docking Studies

Recent research has utilized molecular docking to evaluate the interactions between this compound and various biological targets associated with cancer and microbial resistance. The results indicated strong binding affinities, suggesting potential therapeutic applications in drug development .

Mechanism of Action

The mechanism of action of N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Name Substituents (Oxadiazole Position 5) N-Substituent (Acetamide) Molecular Formula Molar Mass (g/mol) Key References
N-Phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (Target) Pyridin-3-yl Phenyl C₁₇H₁₆N₄O₂S 340.4
N-(2,3-Dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Pyridin-3-yl 2,3-Dimethylphenyl C₁₇H₁₆N₄O₂S 340.4
N,N-Diphenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide m-Tolyl Diphenyl C₂₃H₁₉N₃O₂S 401.5
Compound 154 (Anticancer) 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl C₂₁H₁₇ClN₄O₂S 448.9

Key Observations :

  • Pyridinyl vs.
  • N-Substituent Flexibility : The phenyl group on the acetamide nitrogen is smaller than diphenyl (in ) or pyrimidinyl (in ), affecting steric interactions in drug-receptor binding.
Physical and Spectral Properties
  • Pyridinyl substituents may lower melting points compared to bulkier aromatic groups.
  • Spectral Data :
    • IR : S–CH₂ stretching in S-alkylated derivatives appears near 621–710 cm⁻¹ .
    • ¹H NMR : The S–CH₂ group in the target compound resonates as a singlet at δ ~4.14 ppm, consistent with analogues like 14a .

Structure-Activity Relationship (SAR) Insights

  • Halogen Substituents : Chlorine atoms (e.g., in 14a and 154 ) enhance cytotoxicity and selectivity, likely due to increased electron-withdrawing effects and membrane permeability .
  • Heteroaromatic Groups : Pyridinyl (target compound) and benzofuran (2a ) substituents modulate electronic properties and π-π stacking interactions, influencing target binding .

Biological Activity

N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources.

The compound has the following chemical properties:

  • Molecular Formula : C15H12N4O2S
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 1170473

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus1850
Escherichia coli1660

The presence of electron-withdrawing groups (EWGs) on the phenyl ring was found to enhance the antimicrobial activity significantly, indicating a structure-activity relationship (SAR) that favors specific substitutions for improved efficacy .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using the MTT assay against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

Cell Line IC50 (μM)
MCF-729
HeLa35

These findings suggest that the compound exhibits moderate cytotoxicity against these cell lines, with potential for further development as an anticancer agent .

The proposed mechanism of action for this compound involves inhibition of key enzymes associated with cell proliferation and survival. Specifically, it is suggested that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are often implicated in cancer cell signaling pathways .

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of oxadiazole compounds against a panel of bacteria. The results indicated that modifications at the 4-position of the phenyl ring significantly altered activity profiles, with some compounds showing enhanced antibacterial effects compared to standard antibiotics .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of several oxadiazole derivatives on HeLa cells. The study found that compounds with specific substituents showed improved IC50 values compared to controls, suggesting that structural modifications can lead to more potent anticancer agents .

Q & A

Basic Research: Optimization of Synthesis Protocols

Q: What are the critical parameters for optimizing the synthesis of N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide? A: Key parameters include:

  • Reaction Conditions : Use reflux with ethanol or acetone as solvents and KOH as a base to facilitate nucleophilic substitution (e.g., thiol-oxadiazole coupling) .
  • Monitoring : Track reaction progress via TLC (e.g., silica gel plates with UV visualization) to confirm intermediate formation .
  • Purification : Recrystallization from ethanol or pet-ether improves purity, while column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) resolves complex mixtures .
  • Yield Enhancement : Equimolar ratios of reactants and controlled temperature (70–80°C) minimize side reactions .

Advanced Research: Spectroscopic Characterization Challenges

Q: How can contradictions in NMR or IR spectral data for this compound be resolved? A:

  • ¹H NMR Analysis : Compare chemical shifts (δ) with structurally analogous compounds. For example, pyridinyl protons typically resonate at δ 8.5–9.0 ppm, while oxadiazole-linked thioether protons appear at δ 4.0–4.5 ppm .
  • IR Confirmation : Validate carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-S bonds at 600–700 cm⁻¹ .
  • Cross-Validation : Use LC-MS for molecular ion peaks (e.g., [M+H]⁺) and elemental analysis (C, H, N, S) to confirm empirical formulas .

Advanced Research: Computational Modeling of Electronic Properties

Q: What computational methods are suitable for predicting the electronic behavior of this compound? A:

  • DFT Calculations : Apply the B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps, molecular electrostatic potential (MESP), and charge distribution .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like LOX or BChE) .
  • Validation : Compare theoretical IR/NMR spectra with experimental data to refine computational models .

Advanced Research: Resolving Contradictory Bioactivity Results

Q: How should researchers address discrepancies in reported biological activities (e.g., antifungal vs. enzyme inhibition)? A:

  • Assay Standardization : Use consistent concentrations (e.g., 50 µM–100 µM) and controls (e.g., ascorbic acid for antioxidant assays) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, nitro, or methyl groups on phenyl rings) and correlate with activity trends .
  • Mechanistic Studies : Perform enzyme kinetics (e.g., Lineweaver-Burk plots for LOX inhibition) to differentiate competitive vs. non-competitive binding .

Advanced Research: Crystallographic Refinement Challenges

Q: What strategies improve X-ray crystallographic refinement for this compound? A:

  • Software Tools : Use SHELXL for small-molecule refinement, focusing on high-resolution (<1.0 Å) data to resolve disordered moieties (e.g., pyridinyl or oxadiazole rings) .
  • Twinning Analysis : Employ SHELXD for deconvoluting twinned crystals, common in heterocyclic systems .
  • Validation : Cross-check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Advanced Research: SAR for Anticancer Activity

Q: How can substituent effects on anticancer activity be systematically studied? A:

  • Library Design : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl, 3-nitrophenyl) and test against cancer cell lines (e.g., MCF-7, HeLa) .
  • Cytotoxicity Assays : Use MTT or SRB assays at 24–72 hr incubations to quantify IC₅₀ values .
  • Apoptosis Markers : Validate mechanisms via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays .

Basic Research: Solubility and Formulation Challenges

Q: What methods improve solubility for in vitro/in vivo studies? A:

  • Co-Solvents : Use DMSO:water (1:9) or cyclodextrin complexes for aqueous stability .
  • Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .

Advanced Research: Mechanistic Studies of Thioacetamide Formation

Q: What reaction mechanisms govern the formation of the thioacetamide linkage? A:

  • Nucleophilic Attack : The oxadiazole-thiol group attacks chloroacetamide intermediates in a SN2 mechanism, with K₂CO₃ as a base to deprotonate thiols .
  • Kinetic Monitoring : Use in situ FTIR to track C-S bond formation (600–700 cm⁻¹) .
  • Theoretical Validation : Compute transition-state energies (e.g., Gaussian 09) to confirm concerted vs. stepwise pathways .

Advanced Research: Polymorphism and Stability Analysis

Q: How can polymorphic forms of this compound be characterized and stabilized? A:

  • PXRD Screening : Identify polymorphs via Bragg peaks (2θ = 5–40°) and compare with simulated patterns (Mercury software) .
  • Thermal Analysis : Use DSC/TGA to monitor melting points (>200°C) and decomposition thresholds .
  • Stability Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of thioether bonds .

Advanced Research: High-Throughput Screening (HTS) Pipelines

Q: How can this compound be integrated into HTS for drug discovery? A:

  • Automated Synthesis : Use microwave-assisted reactors (e.g., CEM Discover) to rapidly generate derivatives .
  • Activity Profiling : Screen against panels of kinases, GPCRs, or ion channels via fluorescence polarization .
  • Data Analysis : Apply machine learning (e.g., Random Forest) to predict bioactivity from structural descriptors .

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